molecular formula C18H20Cl2N2 B8284464 (3S,4R)-1-benzyl-4-(3,4-dichlorophenyl)-N-methylpyrrolidin-3-amine CAS No. 1201186-89-1

(3S,4R)-1-benzyl-4-(3,4-dichlorophenyl)-N-methylpyrrolidin-3-amine

Cat. No.: B8284464
CAS No.: 1201186-89-1
M. Wt: 335.3 g/mol
InChI Key: SJIPNRIBOFSJNO-MAUKXSAKSA-N
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Description

(3S,4R)-1-benzyl-4-(3,4-dichlorophenyl)-N-methylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C18H20Cl2N2 and its molecular weight is 335.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

1201186-89-1

Molecular Formula

C18H20Cl2N2

Molecular Weight

335.3 g/mol

IUPAC Name

(3S,4R)-1-benzyl-4-(3,4-dichlorophenyl)-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C18H20Cl2N2/c1-21-18-12-22(10-13-5-3-2-4-6-13)11-15(18)14-7-8-16(19)17(20)9-14/h2-9,15,18,21H,10-12H2,1H3/t15-,18+/m0/s1

InChI Key

SJIPNRIBOFSJNO-MAUKXSAKSA-N

Isomeric SMILES

CN[C@@H]1CN(C[C@H]1C2=CC(=C(C=C2)Cl)Cl)CC3=CC=CC=C3

Canonical SMILES

CNC1CN(CC1C2=CC(=C(C=C2)Cl)Cl)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3RS,4SR)-1-benzyl-4-(3,4-dichloro-phenyl)-pyrrolidin-3-ylamine (9.2 g, 0.028 mol) in THF (100 ml) was added a solution of K2CO3 (7.91 g, 0.057 mol) in H2O (35 ml). After 10 minutes, ethyl chloroformate (2.86 ml, 0.030 mol) was added and stirring was continued at RT for an additional 4 h. The intermediate carbamate was then extracted with Et2O, dried over Na2SO4 and concentrated under vacuo to give viscous oil. The oil was taken up in THF (100 ml) and a solution of borane in THF (1M) was added (114.5 ml). The reaction mixture was then heated at 65° C. over night, cooled to RT and carefully quenched with conc. HCl (100 ml). The mixture was then heated at 80° C. for 2 h, cooled to RT, concentrated under vacuo, diluted with Et2O (100 ml) and neutralized with an aqueous solution of NaHCO3. The organic phases were dried over Na2SO4 and the product purified by flash chromatography (SiO2, CH2Cl2/MeOH 9:1) to afford 7.31 g (76%) of the title compound as a colorless oil. ES-MS m/e: 335.3 (M+H+).
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
7.91 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
title compound
Yield
76%

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